BS3-d4 Deuterated Crosslinker

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

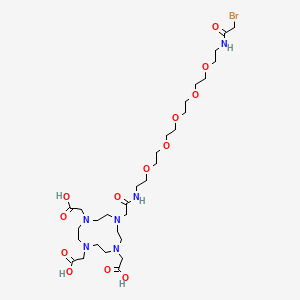

BS3-d4 Deuterated Crosslinker, or Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a water soluble and membrane impermeable, protein crosslinking agent with four deuterium atoms to provide a four dalton shift by mass spectrometry.

Scientific Research Applications

Probing Conformational Changes in Protein Complexes

BS3-d4, a deuterated variant of the bis(sulfosuccinimidyl)suberate (BS3) cross-linker, is instrumental in studying conformational changes in protein complexes. This approach involves using nondeuterated BS3-d0 and deuterated BS3-d4 to compare the cross-linking in protein complexes under different conditions, such as ligand binding or phosphorylation changes. This method was applied to investigate subunit interactions in ATP synthase affected by dephosphorylation, demonstrating its utility in assessing the impact of various stimuli on protein complexes (Schmidt & Robinson, 2014).

Enhancing Structural Biology Studies

BS3-d4 plays a significant role in integrative structural biology, particularly in chemical crosslinking mass spectrometry (XL-MS). This method, which involves cross-linking protein complexes and characterizing them using mass spectrometry, leverages BS3-d4 to establish distance constraints between amino acids, thereby providing insights into protein structures and interactions. This application has been demonstrated in studies involving proteins with complex structures (Merkley et al., 2014).

Investigating Protein Interactions and Aggregations

BS3-d4 is also used to study protein interactions and aggregations. For instance, it has been utilized to explore the interactions within soluble aggregates of monoclonal antibodies, providing valuable insights for bioengineering and pharmaceutical studies (Zhao, Hao, & Gu, 2013).

Exploring the Structure of Polymer Blends

In the field of materials science, BS3-d4 contributes to understanding the thermodynamics and phase separation in polymer blends. Studies have examined the crosslinking of deuterated polystyrene in such blends, revealing the influence of crosslinking on the system's free energy and phase behavior (Briber & Bauer, 1991).

Analyzing Protein Conformations

The use of BS3-d4 in conjunction with mass spectrometry aids in the analysis of protein conformations. This application is evident in studies involving isotopically labeled cross-linkers like BS3-d4, which tag cross-linked regions in proteins, thereby enabling the investigation of protein structures at a low resolution (Nielsen et al., 2007).

properties

Molecular Formula |

C16H14D4N2Na2O14S2 |

|---|---|

Molecular Weight |

576.44 |

IUPAC Name |

Suberic acid-2,2,7,7-d4 bis (3-sulfo-N-hydroxysuccinimide ester) disodium salt |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |

InChI Key |

MGJYOHMBGJPESL-JVDLJEIDSA-L |

SMILES |

O=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

BS3-d4, BS3-d4 Deuterated Crosslinker, Deuterated Crosslinker BS3-d4, D4-BS3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide](/img/structure/B1192338.png)

![(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide](/img/structure/B1192340.png)

![N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B1192346.png)